3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multiple steps. One common method involves the reaction of 4-methoxy acetophenone with 2,6-dichlorobenzaldehyde in the presence of ethanol and potassium hydroxide (KOH) as a base . The mixture is stirred at room temperature for several hours, followed by filtration, washing, and recrystallization from ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
2,4-bis(p-hydroxyphenyl)-2-butenal: Known for its ability to inhibit β-secretase activity.
4-O-Methylhonokiol: Studied for its anti-inflammatory and anticancer properties.
ent-Sauchinone: Investigated for its potential neuroprotective effects.
Uniqueness
3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical and biological activities
Properties
Molecular Formula |
C30H28N4O6 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H28N4O6/c1-5-16-39-29(35)25-19(3)31-20(4)26(30(36)40-17-6-2)27(25)24-18-33(22-10-8-7-9-11-22)32-28(24)21-12-14-23(15-13-21)34(37)38/h5-15,18,27,31H,1-2,16-17H2,3-4H3 |
InChI Key |
POWGSDSQIYGTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
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